molecular formula C13H19NO2 B14612945 Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- CAS No. 59957-39-0

Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso-

Cat. No.: B14612945
CAS No.: 59957-39-0
M. Wt: 221.29 g/mol
InChI Key: JNBBFHFRBXBUAM-UHFFFAOYSA-N
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Description

Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- is an organic compound with a complex structure. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique substituents, including an ethyl-methylpropyl group, a methyl group, and a nitroso group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- typically involves multiple steps:

    Alkylation of Phenol: The initial step involves the alkylation of phenol to introduce the 1-ethyl-1-methylpropyl group. This can be achieved using Friedel-Crafts alkylation with appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.

    Methylation: The final step involves the methylation of the phenol ring, which can be achieved using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and crystallization are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, affecting cellular processes. The compound’s structure allows it to interact with specific proteins, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-methyl-2-nitroso-: Similar structure but lacks the 1-ethyl-1-methylpropyl group.

    Phenol, 2-(1-ethyl-1-methylpropyl)-4-nitroso-: Similar but without the methyl group.

    Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-: Lacks the nitroso group.

Uniqueness

Phenol, 2-(1-ethyl-1-methylpropyl)-4-methyl-6-nitroso- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the nitroso group, in particular, allows for unique redox chemistry and potential biological activities not seen in its analogs.

Properties

CAS No.

59957-39-0

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-methyl-2-(3-methylpentan-3-yl)-6-nitrosophenol

InChI

InChI=1S/C13H19NO2/c1-5-13(4,6-2)10-7-9(3)8-11(14-16)12(10)15/h7-8,15H,5-6H2,1-4H3

InChI Key

JNBBFHFRBXBUAM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC)C1=C(C(=CC(=C1)C)N=O)O

Origin of Product

United States

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